An In-depth Technical Guide to 3-Methylglutarimide: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Methylglutarimide: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-methylglutarimide (also known as 4-methylpiperidine-2,6-dione), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a simple molecule, its core glutarimide structure is a key pharmacophore in a class of powerful therapeutic agents, making a thorough understanding of its properties essential for innovation in this space.
Introduction: The Significance of the Glutarimide Scaffold
3-Methylglutarimide belongs to the glutarimide family of compounds, characterized by a piperidine-2,6-dione heterocyclic ring. While this specific methylated analog is not a therapeutic agent itself, it serves as a crucial building block and a structural motif for understanding a class of drugs with profound biological activities. The glutarimide ring is the cornerstone of Immunomodulatory Drugs (IMiDs®), including the notorious thalidomide and its safer, more potent successors, lenalidomide and pomalidomide.
The pharmacological importance of the glutarimide moiety lies in its ability to bind to the substrate receptor protein cereblon (CRBN), which is part of the Cullin-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism of "molecular glue" has revolutionized targeted protein degradation, opening new avenues for treating cancers and inflammatory diseases. Therefore, a deep dive into the chemical nature of a fundamental glutarimide like the 3-methyl derivative provides invaluable insights for designing novel CRBN-targeting therapeutics.
Chemical Properties and Structure
Structural and Physicochemical Data
The structural and key physicochemical properties of 3-methylglutarimide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-methylpiperidine-2,6-dione | |
| Synonyms | 3-Methylglutarimide, 3-MG-imide | |
| CAS Number | 25077-26-3 | |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Melting Point | 144-145 °C | |
| Boiling Point | 279-281 °C (at 764 Torr) | |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.78 ± 0.40 (Predicted) |
Stereochemistry
3-Methylglutarimide possesses a chiral center at the C3 (or C4 by IUPAC nomenclature for the piperidine ring) position. Consequently, it exists as a pair of enantiomers: (R)-3-methylglutarimide and (S)-3-methylglutarimide.
The stereochemistry of the glutarimide ring is of paramount importance in its biological activity, a lesson learned from the thalidomide tragedy, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative effects. In the context of modern IMiDs, the specific stereoisomer is critical for effective binding to the chiral pocket of cereblon. While 3-methylglutarimide itself is not used therapeutically, any synthesis intended for creating derivatives for biological screening must consider enantioselective strategies to isolate the desired stereoisomer.
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methine proton at the chiral center, and the methylene protons of the piperidine ring. The methyl group would appear as a doublet due to coupling with the adjacent methine proton. The methine proton would be a multiplet. The four methylene protons on the ring are diastereotopic and would likely present as a complex set of multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would feature six distinct signals: two carbonyl carbons, one methine carbon, two non-equivalent methylene carbons, and one methyl carbon. The carbonyl carbons would have the highest chemical shifts, typically in the range of 170-180 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 3-methylglutarimide would be characterized by the following key absorptions:
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N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the imide N-H bond.
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C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O Stretching: Two strong, sharp absorption bands characteristic of the imide carbonyl groups, typically found around 1700 cm⁻¹ and 1750 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching of the coupled carbonyls.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the piperidine ring, and loss of CO and NH fragments, providing structural confirmation.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 3-methylglutarimide can be approached through several general methods for forming the glutarimide ring. A common and straightforward method involves the cyclization of 3-methylglutaric anhydride with a nitrogen source like ammonia or urea.
Caption: A general synthetic pathway to 3-methylglutarimide.
A plausible laboratory-scale synthesis is detailed in the experimental protocols section.
Chemical Reactivity
The glutarimide ring of 3-methylglutarimide exhibits reactivity characteristic of cyclic imides.
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Acidity of the N-H Proton: The imide proton is acidic (pKa ≈ 11-12) and can be deprotonated by a suitable base. The resulting anion can be N-alkylated or N-acylated, a common strategy for creating derivatives.
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Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles or harsh basic/acidic conditions can lead to the hydrolysis and opening of the glutarimide ring.
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Reactivity of the Glutarimide Ring in Cross-Coupling: N-Acyl glutarimides have been shown to be excellent substrates for N-C(O) bond cross-coupling reactions. This is attributed to the twisted amide bond, which increases its reactivity.[1]
Role in Drug Development: The Cereblon Connection
The primary significance of the 3-methylglutarimide structure in a pharmacological context is its core resemblance to the glutarimide moiety of IMiDs, which is essential for binding to cereblon (CRBN).
Mechanism of Cereblon Binding
The glutarimide ring fits into a specific hydrophobic pocket on the surface of CRBN. This interaction is stabilized by hydrogen bonds between the imide group and amino acid residues within the binding pocket. This binding event "glues" CRBN to neosubstrate proteins that it would not normally recognize, leading to their ubiquitination and degradation.
Caption: Mechanism of glutarimide-mediated protein degradation via Cereblon.
Experimental Protocols
Representative Synthesis of 3-Methylglutarimide
This protocol is a general procedure adapted from the synthesis of similar piperidine-2,6-diones.[2][3]
Materials:
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3-Methylglutaric anhydride
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Urea
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Toluene
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 3-methylglutaric anhydride (1.0 eq) and urea (1.1 eq).
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Add toluene to the flask to create a slurry.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature.
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Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 3-methylglutarimide as a crystalline solid.
Protocol for Assessing Cereblon Binding: HTRF® Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay, a common method for screening compounds that bind to CRBN.[4]
Principle: This is a competitive immunoassay where a test compound (e.g., a derivative of 3-methylglutarimide) competes with a fluorescently labeled thalidomide analog (Thalidomide-Red) for binding to a GST-tagged human Cereblon protein. Binding of an anti-GST antibody labeled with a Europium cryptate donor to the GST-CRBN, and the subsequent binding of the Thalidomide-Red acceptor, results in a high FRET signal. A test compound that binds to CRBN will displace the Thalidomide-Red, leading to a decrease in the FRET signal.
Materials:
-
HTRF Cereblon Binding Kit (e.g., from Revvity) containing:
-
GST-tagged human Cereblon protein
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Thalidomide-Red (acceptor)
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Anti-GST antibody labeled with Europium cryptate (donor)
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Assay buffer
-
-
Test compounds
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384-well low volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the provided assay buffer.
-
Dispense the test compound solutions or standards directly into the wells of the 384-well plate.
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Add the GST-tagged human Cereblon protein solution to each well.
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Prepare a detection mixture by combining the anti-GST-Europium cryptate and Thalidomide-Red reagents in assay buffer.
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665nm/620nm) and plot the results against the concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for an HTRF-based Cereblon binding assay.
Conclusion
3-Methylglutarimide, while a structurally simple molecule, provides a powerful lens through which to examine the chemistry and biology of a clinically vital class of therapeutics. Its core glutarimide ring is the key to unlocking the novel mechanism of targeted protein degradation via cereblon modulation. A thorough understanding of its structure, stereochemistry, reactivity, and methods for assessing its biological interactions is fundamental for any researcher or drug development professional aiming to innovate in the rapidly evolving field of "molecular glues" and PROTACs. This guide serves as a foundational resource to support such endeavors.
References
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PubChem Compound Summary for CID 95858, 4-Methyl-2,6-piperidinedione. National Center for Biotechnology Information. [Link]
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Thalidomide. Wikipedia. [Link]
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Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]
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Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. [Link]
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Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. ACS Publications. [Link]
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